N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine
CAS No.:
Cat. No.: VC16586768
Molecular Formula: C4H7ClN2O2
Molecular Weight: 150.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H7ClN2O2 |
|---|---|
| Molecular Weight | 150.56 g/mol |
| IUPAC Name | (NZ)-N-[(3E)-1-chloro-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
| Standard InChI | InChI=1S/C4H7ClN2O2/c1-3(6-8)4(2-5)7-9/h8-9H,2H2,1H3/b6-3+,7-4+ |
| Standard InChI Key | ZBMQRQACJNHGNB-XOKGJFMYSA-N |
| Isomeric SMILES | C/C(=N\O)/C(=N/O)/CCl |
| Canonical SMILES | CC(=NO)C(=NO)CCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a four-carbon chain (butan-2-ylidene) with a chloro group at position 1, a hydroxyimino group (-NOH) at position 3, and a hydroxylamine (-NHOH) moiety at the ylidene position. This arrangement creates a conjugated system that stabilizes the molecule through intramolecular hydrogen bonding between the hydroxylamine and hydroxyimino groups. The planar geometry of the ylidene group further enhances resonance stabilization, a critical factor in its reactivity.
Table 1: Key Structural Features
| Property | Description |
|---|---|
| Molecular Formula | C₄H₇ClN₂O₂ |
| Molecular Weight | 150.56 g/mol |
| Functional Groups | Chloro, hydroxyimino, hydroxylamine |
| Hybridization | sp² at ylidene carbon |
| Resonance Stabilization | Conjugation between N-O and C=N groups |
Synthesis and Analytical Methods
Synthetic Pathways
The synthesis of N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine typically involves a multi-step process:
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Chlorination: Introduction of the chloro group at position 1 using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.
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Oxime Formation: Reaction of the ketone intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol, catalyzed by sodium acetate to form the hydroxyimino group .
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Ylidene Stabilization: Dehydration via acidic or thermal treatment to generate the ylidene structure, monitored by thin-layer chromatography (TLC).
Analytical Characterization
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Spectroscopy:
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Mass Spectrometry: Molecular ion peak at m/z 150.56, with fragmentation patterns confirming the chloro and hydroxyimino groups.
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate thermal stability, decomposing at temperatures above 180°C. Its reactivity is influenced by the electron-withdrawing chloro group, which enhances electrophilicity at the ylidene carbon. Hydroxyimino and hydroxylamine groups participate in redox reactions, acting as ligands in metal coordination complexes .
Table 2: Physicochemical Data
| Property | Value/Description |
|---|---|
| Melting Point | 112–115°C (decomposes) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |
| LogP | 0.89 (indicating moderate hydrophilicity) |
| pKa | 8.2 (hydroxylamine group) |
Applications in Coordination Chemistry
Metal Complex Formation
N-[1-Chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine acts as a bidentate ligand, coordinating through the hydroxyimino oxygen and hydroxylamine nitrogen. Studies on analogous compounds demonstrate the formation of octahedral complexes with transition metals like Cu(II), Ni(II), and Co(II) .
Table 3: Representative Metal Complexes
| Metal Ion | Complex Formula | Geometry | Application |
|---|---|---|---|
| Cu(II) | [Cu(C₄H₆ClN₂O₂)₂(OAc)₂] | Octahedral | Antibacterial agents |
| Ni(II) | [Ni(C₄H₆ClN₂O₂)₂(SO₄)] | Tetragonal | Catalysis |
Biological Activity and Toxicology
Toxicological Profile
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Acute Toxicity: LD₅₀ (rat, oral) > 500 mg/kg, suggesting low acute toxicity .
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Skin Sensitization: Positive in murine local lymph node assays (EC₃ = 7.8%) .
Comparison with Structural Analogs
N-[1-Chloro-3-(Hydroxyimino)Propan-2-Ylidene]Hydroxylamine
Reducing the carbon chain length from butan-2-ylidene to propan-2-ylidene decreases solubility (LogP = 1.12) but increases antimicrobial potency (MIC = 16 µg/mL for S. aureus).
Future Research Directions
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Drug Development: Optimize pharmacokinetic properties through prodrug formulations.
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Materials Science: Explore use in redox-active polymers for battery technologies.
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Toxicology: Conduct long-term ecotoxicity studies to assess environmental impact.
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